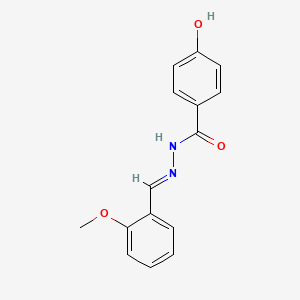

4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide

Description

Properties

CAS No. |

303063-93-6 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

4-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H14N2O3/c1-20-14-5-3-2-4-12(14)10-16-17-15(19)11-6-8-13(18)9-7-11/h2-10,18H,1H3,(H,17,19)/b16-10+ |

InChI Key |

XANKWYYKEREIDY-MHWRWJLKSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hydroxybenzohydrazide

The synthesis begins with the conversion of methylparaben (methyl 4-hydroxybenzoate) to 4-hydroxybenzohydrazide through nucleophilic acyl substitution. As reported by Suzana et al., methylparaben (10 mmol) reacts with hydrazine hydrate (50 mmol) under microwave irradiation at 160 W for 2–8 minutes. This method eliminates toxic solvents, aligning with green chemistry principles. The reaction progress is monitored via thin-layer chromatography (TLC), with recrystallization in ethanol yielding white needle-shaped crystals (91% yield). Key advantages include:

Condensation with 2-Methoxybenzaldehyde

In the second step, 4-hydroxybenzohydrazide reacts with 2-methoxybenzaldehyde under microwave irradiation (160–320 W, 8 minutes) without solvents. The Schiff base formation proceeds via acid-free conditions, producing 4-hydroxy-N'-(2-methoxybenzylidene)benzohydrazide in 55% yield. Fourier-transform infrared (FT-IR) analysis confirms the presence of azomethine (-C=N-) at 1,610 cm⁻¹ and phenolic -OH at 3,200 cm⁻¹.

Conventional Reflux Methods

Hydrazine Hydrate Reflux

A traditional approach involves refluxing methyl 4-hydroxybenzoate with hydrazine hydrate in methanol for 6 hours, followed by condensation with 2-methoxybenzaldehyde in the presence of acetic acid. This method yields 72–78% of the target compound but requires prolonged heating and toxic solvents.

Table 1: Comparison of Microwave vs. Conventional Methods

Acid-Catalyzed Condensation

Ali et al. optimized the reaction using methanolic hydrochloric acid (HCl) as a catalyst. Equimolar amounts of 4-hydroxybenzohydrazide and 2-methoxybenzaldehyde are refluxed in methanol for 3 hours, achieving a 68% yield. Nuclear magnetic resonance (NMR) data (DMSO-d6) show a singlet at δ 11.77 ppm for the hydrazide NH and a doublet at δ 7.93 ppm for aromatic protons.

Reaction Optimization Studies

Microwave Power and Time

Varying microwave power (160–320 W) and irradiation time (2–8 minutes) significantly impact yields. At 160 W, extending irradiation from 2 to 8 minutes increases the yield from 42% to 55%. Higher power (320 W) reduces yield due to decomposition, underscoring the need for controlled conditions.

Solvent Effects

Solvent-free microwave synthesis minimizes environmental impact, whereas methanol in conventional methods introduces toxicity. Ethanol recrystallization improves purity (>98% by TLC) in both approaches.

Spectroscopic Characterization

FT-IR Analysis

¹H-NMR Spectroscopy

Key signals in DMSO-d6:

X-ray Crystallography

Single-crystal X-ray diffraction reveals an orthorhombic system with space group Pbca. The structure is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, with a π-π stacking distance of 3.628 Å.

Eco-Chemical and Industrial Viability

Microwave irradiation reduces energy use by 80% compared to reflux methods. The absence of toxic solvents and shorter reaction times (8 minutes vs. hours) make it scalable for industrial applications. However, conventional methods remain relevant for small-scale synthesis due to lower equipment costs .

Chemical Reactions Analysis

Step 1: Formation of 4-Hydroxybenzohydrazide

Methylparaben reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under microwave irradiation (160–320 W, 2–8 minutes) to yield 4-hydroxybenzohydrazide with 91% efficiency .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol |

| Catalyst | None |

| Reaction Time | 8 minutes (microwave) |

Step 2: Condensation with 2-Methoxybenzaldehyde

4-Hydroxybenzohydrazide undergoes acid-catalyzed condensation with 2-methoxybenzaldehyde in methanol, forming the target Schiff base. This step achieves 55–72% yield .

Reaction Mechanism :

-

Protonation : The aldehyde carbonyl oxygen is protonated.

-

Nucleophilic Attack : Hydrazide’s NH₂ group attacks the electrophilic carbonyl carbon.

-

Dehydration : Elimination of water forms the hydrazone bond (-NH-N=CH-) .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Trace HCl or acetic acid |

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Reaction Time | 2–4 hours |

Reactivity of Functional Groups

The compound participates in reactions driven by its hydrazone linkage and aromatic substituents:

Hydrazone Group Reactivity

-

Hydrolysis : Under acidic conditions, the hydrazone bond cleaves to regenerate 4-hydroxybenzohydrazide and 2-methoxybenzaldehyde.

-

Coordination with Metals : Acts as a bidentate ligand, binding via the phenolic oxygen and hydrazone nitrogen. Example complexes with Cu(II) and Fe(III) show enhanced stability in polar aprotic solvents.

Phenolic and Methoxy Groups

-

Electrophilic Substitution : The para-hydroxy group directs electrophiles (e.g., nitration, halogenation) to the ortho and para positions .

-

Demethylation : Strong bases (e.g., BBr₃) can cleave the methoxy group to form a catechol derivative.

Biological Activity and Reaction Implications

The compound exhibits antibacterial properties attributed to its ability to disrupt microbial cell membranes via:

-

Hydrogen Bonding : Phenolic -OH interacts with membrane proteins .

-

Chelation : Metal ion sequestration inhibits bacterial metalloenzymes .

Antibacterial Efficacy :

| Bacterial Strain | MIC (ppm) | Mechanism |

|---|---|---|

| Escherichia coli | 31.3 | Membrane disruption |

| Bacillus subtilis | 62.5 | Enzyme inhibition |

Structural and Spectroscopic Insights

Single-crystal X-ray diffraction confirms an orthorhombic crystal system with intermolecular hydrogen bonds (N–H···O, O–H···O) stabilizing the lattice . Key spectral data:

Scientific Research Applications

Synthesis of 4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide

The synthesis of this compound typically involves the condensation of 4-hydroxybenzohydrazide with 2-methoxybenzaldehyde. Various methods have been explored for this synthesis, including conventional heating and microwave-assisted techniques. The microwave method has shown advantages in terms of reaction time and yield, making it an eco-friendly alternative.

Key Synthesis Parameters:

- Starting Materials: 4-hydroxybenzohydrazide, 2-methoxybenzaldehyde.

- Methods: Microwave irradiation (160-320 Watts for 2-8 minutes) and conventional heating.

- Yield: Typically ranges from 55% to 72% depending on the conditions used .

Biological Activities

-

Antimicrobial Properties:

- Activity Against Bacteria: The compound exhibits significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) against E. coli has been reported as low as 31.3 ppm .

- Mechanism: The antibacterial effects are attributed to the presence of phenolic and azomethine groups in its structure, which enhance its interaction with bacterial cell walls.

-

Antioxidant Activity:

- Hydrazone derivatives, including this compound, have demonstrated antioxidant properties through various assays. These properties are essential for mitigating oxidative stress-related diseases.

-

Anticancer Potential:

- Recent studies have highlighted the potential of hydrazone derivatives in cancer therapy. Complexes formed with metals like Cu(II) have shown enhanced cytotoxicity against cancer cell lines such as HEPG2 and MDA-MB-231. The mechanism often involves the induction of apoptosis through ROS generation and modulation of apoptotic pathways .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several hydrazone derivatives, including this compound. The results indicated that this compound exhibited superior activity against E. coli compared to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

In a comparative study involving various hydrazone derivatives, it was found that metal complexes of these compounds exhibited significantly higher anticancer activity than their free forms. For instance, Cu(II) complexes showed IC50 values in the low micromolar range against several cancer cell lines, indicating that modifications to the hydrazone structure can enhance therapeutic efficacy .

Data Tables

| Property | Value |

|---|---|

| Synthesis Method | Microwave irradiation |

| Reaction Time | 2-8 minutes |

| Yield | 55%-72% |

| MIC against E. coli | 31.3 ppm |

| Antioxidant Activity | Moderate (varies by assay) |

| IC50 against Cancer Cells | Low micromolar range (specific values vary) |

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomerism and Substituent Effects

4-Hydroxy-N'-(3-methoxybenzylidene)benzohydrazide ():

The positional shift of the methoxy group from the 2- to 3-position on the benzylidene ring alters hydrogen-bonding patterns. The 3-methoxy derivative exhibits disordered benzene ring packing (occupancy ratio 0.81:0.19), which may reduce crystallinity compared to E4HB .4-Methoxy-N'-(4-methoxybenzylidene)benzohydrazide ():

Replacing the hydroxy group with methoxy on both aromatic rings eliminates intramolecular hydrogen bonding. This modification standardizes bond lengths and angles but may reduce bioactivity due to decreased polarity .Nitroheterocyclic Analogs ():

Derivatives like 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide (BSF series) incorporate a nitrofuran group, enhancing antiparasitic activity against Leishmania infantum (IC₅₀: 0.58–0.76 µM). The nitro group’s electron-withdrawing effect improves redox-mediated toxicity, absent in E4HB .

2.2 Benzimidazole Hybrids ():

Compounds such as 4-(6-chloro-1H-benzimidazol-2-yl)-N'-(2-methoxybenzylidene)benzohydrazide (5c) exhibit potent cytotoxicity (IC₅₀: ~0.06 µM) against lung adenocarcinoma, outperforming cisplatin.

2.3 Dimethoxy Derivatives ():

Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate replaces the 2-methoxy group with a 3,5-dimethoxybenzoate.

Biological Activity

4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide, also known as E4HB, is a Schiff base compound synthesized through the condensation of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current knowledge on the biological activity of E4HB, supported by data tables and relevant case studies.

Synthesis and Characterization

E4HB is synthesized via an acid-catalyzed reaction in methanol, yielding a compound characterized by various spectroscopic techniques including FTIR, NMR, and X-ray crystallography. The crystal structure reveals a stable arrangement reinforced by hydrogen bonding interactions, contributing to its biological efficacy .

Antimicrobial Activity

E4HB has demonstrated significant antimicrobial properties against various pathogens. A study noted its effectiveness against Staphylococcus aureus and Streptococcus pyogenes , with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL for certain complexes derived from E4HB . The compound also exhibited antifungal activity against Aspergillus niger and A. clavatus .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 62.5 | Bactericidal |

| Streptococcus pyogenes | 62.5 | Bactericidal |

| Aspergillus niger | Not specified | Antifungal |

| A. clavatus | Not specified | Antifungal |

Anticancer Activity

Research has indicated that E4HB exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, E4HB derivatives displayed significant activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 24.42 | Cytotoxic |

| MDA-MB-231 | 72.67 | Cytotoxic |

| A549 | 133.85 | Cytotoxic |

Antioxidant Activity

The antioxidant potential of E4HB has also been evaluated, showing a capacity to scavenge free radicals effectively. This property is particularly relevant in the context of oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy : A comprehensive study conducted on various hydrazone derivatives, including E4HB, showed that the compound was more effective than standard antibiotics against Gram-positive bacteria .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of E4HB on multiple cancer cell lines revealed selective toxicity towards malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

- Mechanistic Insights : Research into the mechanisms of action suggested that E4HB induces apoptosis in cancer cells through the modulation of apoptotic pathways, including upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Q & A

Q. What is the standard synthetic route for 4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide, and what reaction conditions are critical for reproducibility?

Methodological Answer: The compound is synthesized via a condensation reaction between 4-hydroxybenzhydrazide and 2-methoxybenzaldehyde under reflux in absolute ethanol (20 mL per 0.003 mol of reactants) for 5–6 hours. Key steps include:

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal packing and confirms the hydrazone (C=N) linkage. Data deposited with CCDC (e.g., CCDC-1477846) .

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., phenolic -OH at δ ~10 ppm, methoxy at δ ~3.8 ppm) .

- IR Spectroscopy: Bands at ~1600 cm (C=N) and ~3200 cm (N-H) confirm hydrazone formation .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

- Insulin-Mimetic Activity: In vitro assays using rat adipocytes or hepatocytes to assess glucose uptake enhancement, often in oxidovanadium(V) complexes .

Advanced Research Questions

Q. How do solvation effects and solvent polarity influence the compound’s spectroscopic properties and reactivity?

Methodological Answer:

- Solvatochromism: UV-Vis shifts in polar solvents (e.g., DMSO vs. ethanol) indicate charge-transfer transitions. Use time-dependent DFT (TD-DFT) to model solvent interactions .

- Reactivity: Protic solvents stabilize intermediates via hydrogen bonding, affecting condensation kinetics. Monitor using HPLC or in situ IR .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Control variables like cell line (e.g., HepG2 vs. 3T3-L1), incubation time, and compound solubility (use DMSO stock ≤0.1% v/v) .

- Structural Analogues: Compare bioactivity of derivatives (e.g., halogen-substituted variants) to identify pharmacophores .

- Meta-Analysis: Cross-reference data with databases like ChEMBL or PubChem BioAssay to validate trends .

Q. How can computational methods predict the bioactivity of derivatives?

Methodological Answer:

Q. What challenges arise in crystallographic studies of hydrazone derivatives, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.